![molecular formula C27H32ClN7O2 B11413552 3-[4-(2-chlorobenzyl)-5-oxo-4,5-dihydro[1,2,4]triazolo[4,3-a]quinazolin-1-yl]-N-[3-(4-methylpiperazin-1-yl)propyl]propanamide](/img/structure/B11413552.png)
3-[4-(2-chlorobenzyl)-5-oxo-4,5-dihydro[1,2,4]triazolo[4,3-a]quinazolin-1-yl]-N-[3-(4-methylpiperazin-1-yl)propyl]propanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-[4-(2-クロロベンジル)-5-オキソ-4,5-ジヒドロ[1,2,4]トリアゾロ[4,3-a]キナゾリン-1-イル]-N-[3-(4-メチルピペラジン-1-イル)プロピル]プロパンアミドは、トリアゾロキナゾリノン類に属する複雑な有機化合物です。この化合物は、トリアゾロキナゾリノンコアにクロロベンジル基とピペラジン部位が融合した独自の構造によって特徴付けられます。
合成方法
合成経路と反応条件
3-[4-(2-クロロベンジル)-5-オキソ-4,5-ジヒドロ[1,2,4]トリアゾロ[4,3-a]キナゾリン-1-イル]-N-[3-(4-メチルピペラジン-1-イル)プロピル]プロパンアミドの合成は、一般的に、トリアゾロキナゾリノンコアの形成、クロロベンジル基の導入、ピペラジン部位の結合を含む複数のステップを伴います。合成経路は以下のように要約できます。
トリアゾロキナゾリノンコアの形成: このステップでは、適切な前駆体を特定の条件下で環化して、トリアゾロキナゾリノンコアを形成します。
クロロベンジル基の導入: クロロベンジル基は、適切なクロロベンジルハライドがトリアゾロキナゾリノンコアと反応する置換反応によって導入されます。
ピペラジン部位の結合: 最後のステップでは、中間体をピペラジン誘導体と反応させて、目的の生成物を形成します。
工業生産方法
この化合物の工業生産では、収率と純度を高くするために、合成経路の最適化が必要となる場合があります。これには、反応条件とスケーラビリティをより良く制御できる連続フロー合成などの高度な技術の使用が含まれます。
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-{4-[(2-chlorophenyl)methyl]-5-oxo-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-1-yl}-N-[3-(4-methylpiperazin-1-yl)propyl]propanamide typically involves multi-step reactions. One common synthetic route includes the following steps:
Formation of the Triazole Ring: The triazole ring can be synthesized via a cyclization reaction involving hydrazine derivatives and appropriate aldehydes or ketones.
Quinazoline Formation: The quinazoline moiety is often formed through a condensation reaction between anthranilic acid derivatives and formamide or its equivalents.
Coupling Reactions: The triazole and quinazoline intermediates are then coupled using suitable reagents and conditions to form the triazoloquinazoline core.
Functional Group Modifications: The final steps involve introducing the piperazine ring and other functional groups through nucleophilic substitution or other appropriate reactions.
Industrial Production Methods
Industrial production of this compound may involve optimizing the above synthetic routes for large-scale synthesis. This includes using cost-effective reagents, optimizing reaction conditions for higher yields, and employing purification techniques such as recrystallization or chromatography to obtain the desired product with high purity.
化学反応の分析
反応の種類
3-[4-(2-クロロベンジル)-5-オキソ-4,5-ジヒドロ[1,2,4]トリアゾロ[4,3-a]キナゾリン-1-イル]-N-[3-(4-メチルピペラジン-1-イル)プロピル]プロパンアミドは、次のようなさまざまな化学反応を受ける可能性があります。
酸化: この化合物は、特定の条件下で酸化されて、酸化された誘導体を形成することができます。
還元: 還元反応は、化合物内の官能基を修飾するために実行できます。
置換: クロロベンジル基は、さまざまな求核剤との置換反応を受ける可能性があります。
一般的な試薬と条件
酸化: 過マンガン酸カリウムや過酸化水素などの一般的な酸化剤を使用できます。
還元: 水素化ホウ素ナトリウムや水素化アルミニウムリチウムなどの還元剤が一般的に使用されます。
置換: アミンやチオールなどの求核剤を置換反応で使用できます。
生成される主な生成物
これらの反応から生成される主な生成物は、使用される特定の試薬と条件によって異なります。たとえば、酸化はヒドロキシル化された誘導体をもたらす可能性がある一方、置換反応は分子にさまざまな官能基を導入する可能性があります。
科学研究への応用
3-[4-(2-クロロベンジル)-5-オキソ-4,5-ジヒドロ[1,2,4]トリアゾロ[4,3-a]キナゾリン-1-イル]-N-[3-(4-メチルピペラジン-1-イル)プロピル]プロパンアミドは、いくつかの科学研究への応用があります。
医薬品化学: この化合物は、特にがんや感染症の治療における治療薬としての可能性について研究されています。
薬理学: 研究は、さまざまな生物学的標的との相互作用とその薬剤候補としての可能性に焦点を当てています。
生化学: この化合物は、酵素阻害と受容体結合を研究するために使用されます。
工業用用途: 他の複雑な分子の合成における中間体として使用できます。
科学的研究の応用
3-{4-[(2-chlorophenyl)methyl]-5-oxo-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-1-yl}-N-[3-(4-methylpiperazin-1-yl)propyl]propanamide: has several scientific research applications:
Chemistry: The compound is used as a building block for synthesizing other complex molecules and studying reaction mechanisms.
Biology: It is investigated for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: The compound is explored for its therapeutic potential in treating various diseases, such as cancer, infections, and inflammatory conditions.
Industry: It may be used in the development of new pharmaceuticals, agrochemicals, and other industrial products.
作用機序
3-[4-(2-クロロベンジル)-5-オキソ-4,5-ジヒドロ[1,2,4]トリアゾロ[4,3-a]キナゾリン-1-イル]-N-[3-(4-メチルピペラジン-1-イル)プロピル]プロパンアミドの作用機序は、特定の分子標的との相互作用を伴います。これらの標的には、重要な生物学的経路に関与する酵素、受容体、その他のタンパク質が含まれる場合があります。この化合物の独自の構造により、これらの標的に高い親和性で結合し、それらの活性を調節して効果を発揮することができます。
類似化合物の比較
類似化合物
- 4-(2-クロロベンジル)-1-(フラン-2-イル)-[1,2,4]トリアゾロ[4,3-a]キナゾリン-5(4H)-オン
- 4-(2-クロロベンジル)-1-(5-ニトロ-2-(ピロリジン-1-イル)フェニル)-[1,2,4]トリアゾロ[4,3-a]キナゾリン-5(4H)-オン
独自性
類似の化合物と比較して、3-[4-(2-クロロベンジル)-5-オキソ-4,5-ジヒドロ[1,2,4]トリアゾロ[4,3-a]キナゾリン-1-イル]-N-[3-(4-メチルピペラジン-1-イル)プロピル]プロパンアミドは、ピペラジン部位の存在など、その特定の構造的特徴により際立っています。これは、生物学的活性と特異性を高める可能性があります。さらに、官能基の独自の組み合わせにより、幅広い化学的修飾と応用が可能になります。
類似化合物との比較
3-{4-[(2-chlorophenyl)methyl]-5-oxo-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-1-yl}-N-[3-(4-methylpiperazin-1-yl)propyl]propanamide: can be compared with other similar compounds, such as:
1,2,4-Triazolo[3,4-b][1,3,4]thiadiazines: These compounds share the triazole ring but have different biological activities and applications.
1,2,3-Triazoles: These compounds have a different triazole ring structure and are used in various pharmaceutical and industrial applications.
Quinazoline Derivatives: Compounds with a quinazoline core but different substituents, leading to diverse biological activities.
The uniqueness of 3-{4-[(2-chlorophenyl)methyl]-5-oxo-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-1-yl}-N-[3-(4-methylpiperazin-1-yl)propyl]propanamide lies in its specific combination of functional groups and the resulting biological activities, making it a valuable compound for scientific research and potential therapeutic applications.
特性
分子式 |
C27H32ClN7O2 |
|---|---|
分子量 |
522.0 g/mol |
IUPAC名 |
3-[4-[(2-chlorophenyl)methyl]-5-oxo-[1,2,4]triazolo[4,3-a]quinazolin-1-yl]-N-[3-(4-methylpiperazin-1-yl)propyl]propanamide |
InChI |
InChI=1S/C27H32ClN7O2/c1-32-15-17-33(18-16-32)14-6-13-29-25(36)12-11-24-30-31-27-34(19-20-7-2-4-9-22(20)28)26(37)21-8-3-5-10-23(21)35(24)27/h2-5,7-10H,6,11-19H2,1H3,(H,29,36) |
InChIキー |
IBTZJLVVOHZPBM-UHFFFAOYSA-N |
正規SMILES |
CN1CCN(CC1)CCCNC(=O)CCC2=NN=C3N2C4=CC=CC=C4C(=O)N3CC5=CC=CC=C5Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![5-butyl-4-(3,4-dimethoxyphenyl)-3-(2-hydroxyphenyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(2H)-one](/img/structure/B11413488.png)
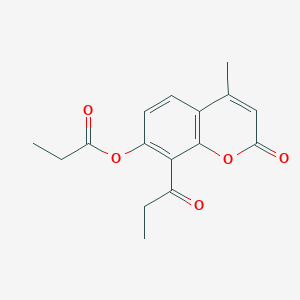
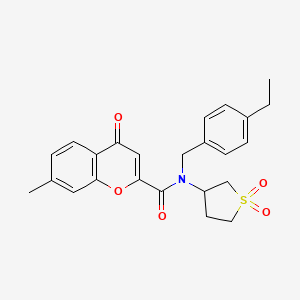
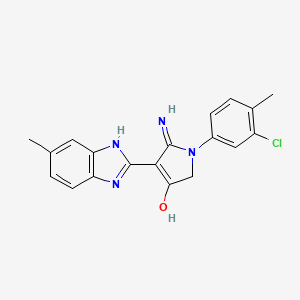

![5-chloro-N-[4-chloro-3-(trifluoromethyl)phenyl]-2-(ethylsulfanyl)pyrimidine-4-carboxamide](/img/structure/B11413521.png)
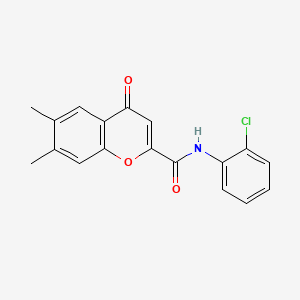
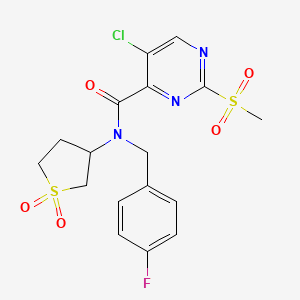
![5-chloro-2-(ethylsulfanyl)-N-{5-[(4-methylbenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}pyrimidine-4-carboxamide](/img/structure/B11413528.png)
![Diethyl [2-(3,4-dimethoxyphenyl)-5-{[(furan-2-YL)methyl]amino}-1,3-oxazol-4-YL]phosphonate](/img/structure/B11413534.png)
![N-(4-fluorobenzyl)-3-[5-oxo-4-(2-phenylethyl)-4,5-dihydro[1,2,4]triazolo[4,3-a]quinazolin-1-yl]propanamide](/img/structure/B11413535.png)

![2-[3-(propan-2-yloxy)propyl]-1'-propyl-2H-spiro[chromeno[2,3-c]pyrrole-1,3'-indole]-2',3,9(1'H)-trione](/img/structure/B11413542.png)
![3-[(4-methoxyphenyl)methyl]-1-[(4-nitrophenyl)methyl]-1H,2H,3H,4H-pyrido[2,3-d]pyrimidine-2,4-dione](/img/structure/B11413546.png)
